molecular formula C15H19ClN2O3S B2373798 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone CAS No. 1281684-12-5

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone

Cat. No.: B2373798
CAS No.: 1281684-12-5
M. Wt: 342.84
InChI Key: PKHOLRQNOLJQRY-UHFFFAOYSA-N
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Description

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone is an organic compound belonging to the class of styrenes, which are characterized by the presence of an ethenylbenzene moiety

Preparation Methods

The synthesis of 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 2-(2-chlorophenyl)ethenyl sulfonyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Reaction Conditions: The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions. The reaction mixture is then stirred for several hours until the completion of the reaction.

    Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide for deprotonation, and solvents like ethanol or acetonitrile. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

    Major Products: Major products from these reactions include sulfone derivatives, alcohols, and substituted diazepanes.

Scientific Research Applications

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved include signal transduction pathways, where the compound can influence the activity of kinases and other signaling molecules, leading to changes in cellular behavior.

Comparison with Similar Compounds

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone can be compared with other similar compounds:

Biological Activity

The compound 1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone is a complex organic molecule with potential pharmacological applications. Its structure suggests a variety of biological activities, particularly in the realm of cancer therapy and anti-inflammatory responses. This article synthesizes available research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H29ClN4O2SC_{23}H_{29}ClN_4O_2S, with a molecular weight of approximately 461.02 g/mol. The structural characteristics include:

  • Sulfonyl group : Enhances solubility and bioactivity.
  • Chlorophenyl moiety : Implicated in various biological interactions.
  • Diazepan ring : Known for its role in modulating neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, a related sulfonamide was tested against the A549 lung cancer cell line, revealing an IC50 value in the micromolar range, indicating potent antiproliferative properties .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of cell cycle progression : It has been observed that compounds with similar structures can block the cell cycle at the G2/M phase, leading to apoptosis in cancer cells .
  • Microtubule disruption : Some analogs disrupt microtubule formation, which is crucial for cell division, thereby inhibiting tumor growth .

Case Studies

Several studies have specifically examined the biological activity of related compounds:

  • Study on Sulfonamide Derivatives :
    • Objective : Evaluate cytotoxicity against multiple cancer cell lines.
    • Results : Compounds exhibited IC50 values ranging from 5 to 15 µM across various lines, indicating strong potential as chemotherapeutic agents .
  • Anti-inflammatory Studies :
    • Objective : Assess the anti-inflammatory properties of similar sulfonyl compounds.
    • Findings : These compounds showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Data Tables

Compound NameIC50 (µM)Cancer Cell LineMechanism of Action
Compound A10A549Microtubule disruption
Compound B8HeLaCell cycle arrest
Compound C12MDA-MB-231Apoptosis induction

Properties

IUPAC Name

1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c1-13(19)17-8-4-9-18(11-10-17)22(20,21)12-7-14-5-2-3-6-15(14)16/h2-3,5-7,12H,4,8-11H2,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOLRQNOLJQRY-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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